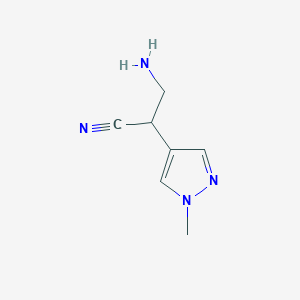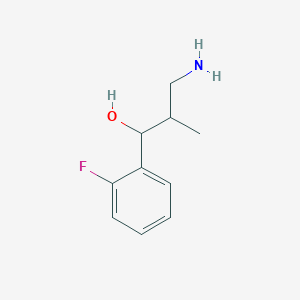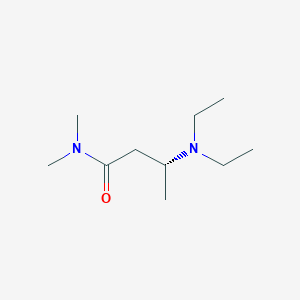
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a diethylamino group and a dimethylbutanamide moiety
Métodos De Preparación
The synthesis of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable butanamide precursor with diethylamine under controlled conditions. The reaction typically requires the use of a catalyst and may be carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction reactions may include corresponding alcohols or amines.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Aplicaciones Científicas De Investigación
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide can be compared with other similar compounds, such as:
- (3R)-N-[3-(diethylamino)propyl]-1-(1-ethyl-1H-1,3-benzodiazol-2-yl)piperidine-3-carboxamide
- (3R,4S)-N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(3R)-3-(diethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-6-12(7-2)9(3)8-10(13)11(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
Clave InChI |
ALOGHKDYIOVPPR-SECBINFHSA-N |
SMILES isomérico |
CCN(CC)[C@H](C)CC(=O)N(C)C |
SMILES canónico |
CCN(CC)C(C)CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


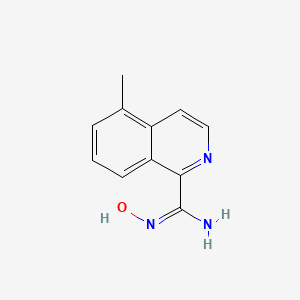
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
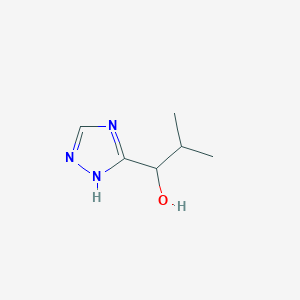
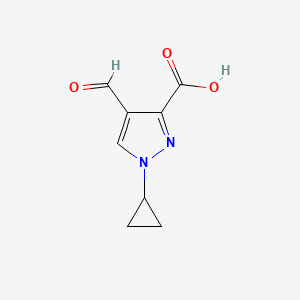
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
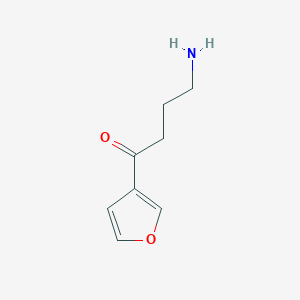

![Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13205486.png)

![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)

